Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 3. The substituents include:
- Position 2: A propanoyl amino group linked to a 3,5-dimethyl-1,2-oxazole moiety.
- Position 4: A methyl carboxylate ester.
- Position 5: A 2-phenylethyl chain.
However, specific pharmacological data for this compound remain unreported in the provided evidence. Its synthesis likely involves condensation reactions, similar to structurally related thiazoles described in the literature .
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H23N3O4S/c1-13-16(14(2)28-24-13)10-12-18(25)22-21-23-19(20(26)27-3)17(29-21)11-9-15-7-5-4-6-8-15/h4-8H,9-12H2,1-3H3,(H,22,23,25) |
InChI Key |
NEOJZYGONFCNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thioamide Preparation
The propanoyl-thioamide intermediate is synthesized by thionating 3-(3,5-dimethylisoxazol-4-yl)propanamide using Lawesson’s reagent:
Cyclization with α-Haloketone
The thioamide reacts with 2-bromo-1-(2-phenylethyl)ethan-1-one to form the thiazole core:
Limitations : Prolonged reaction times (12–24 h) and moderate yields due to competing hydrolysis.
Brønsted Acid-Catalyzed Thiazole Formation
A modern alternative employs TfOH to catalyze the coupling of α-diazoketones with thioamides. This method avoids metals and improves functional group tolerance.
α-Diazoketone Synthesis
2-Diazo-1-(2-phenylethyl)ethan-1-one is prepared from 1-(2-phenylethyl)ethanone via diazo transfer:
TfOH-Catalyzed Cyclization
The α-diazoketone reacts with the thioamide in the presence of TfOH (10 mol%):
Advantages : Shorter reaction time (2–4 h), higher yields, and compatibility with acid-sensitive groups.
Coupling and Functionalization
Propanoyl Amino Group Installation
The thiazole intermediate undergoes amidation with 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride:
Esterification
Methyl esterification is achieved via Fischer esterification or using dimethyl sulfate under basic conditions:
Optimization and Yield Improvements
| Parameter | Hantzsch Method | TfOH Method |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 60–70% | 85–90% |
| Catalyst | None | TfOH (10 mol%) |
| Functional Group Tolerance | Moderate | High |
Key Insights :
-
Temperature Control : Maintaining 0–5°C during diazoketone formation prevents decomposition.
-
Solvent Choice : Dichloromethane enhances TfOH-catalyzed cyclization rates.
Spectroscopic Characterization
-
NMR :
Comparative Analysis of Methods
The TfOH-catalyzed approach surpasses traditional Hantzsch condensation in efficiency and scalability, though it requires stringent moisture control. For large-scale synthesis, the Hantzsch method remains viable with optimized workup protocols .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including compounds similar to Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, have been investigated for their anticancer properties. Research indicates that thiazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazole-integrated compounds can inhibit tumor growth in human glioblastoma and melanoma cell lines, suggesting a promising avenue for developing new cancer therapies .
Anticonvulsant Properties
The compound's thiazole moiety has been associated with anticonvulsant activity. Analogues have demonstrated efficacy in animal models of epilepsy, providing a basis for further exploration into their potential as anticonvulsant medications. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticonvulsant effects, making this class of compounds a focal point for drug design aimed at treating seizure disorders .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiazole derivatives. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function, which opens pathways for developing new antibiotics .
Mechanistic Studies
The unique structural components of this compound allow for extensive mechanistic studies. It can serve as a model compound in understanding the interaction between thiazoles and biological targets. Such studies are vital for elucidating the pharmacokinetics and pharmacodynamics of thiazole-based drugs and optimizing their therapeutic profiles.
In Vitro and In Vivo Studies
In vitro assays using cultured cancer cells have demonstrated the compound's cytotoxic effects. Further in vivo studies in animal models are essential to assess its efficacy and safety profile before advancing to clinical trials. These studies will help determine optimal dosing regimens and potential side effects associated with long-term use .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for high yield and purity. Researchers are exploring various synthetic routes to enhance efficiency and reduce costs associated with large-scale production. Techniques such as microwave-assisted synthesis and one-pot reactions are being investigated to streamline the process .
Development of Analogues
The structure of this compound provides a scaffold for developing analogues with modified biological activities. By altering substituents on the thiazole or oxazole rings, researchers can create a library of compounds for screening against various biological targets. This approach is crucial for drug discovery efforts aimed at identifying candidates with improved efficacy or selectivity.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
Structural Insights from SHELX Refinement
If the target’s structure were resolved via single-crystal diffraction, SHELXL would likely be employed for refinement due to its robustness in handling partial planarity and steric effects .
Biological Activity
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, an oxazole moiety, and a phenylethyl group. Its molecular formula is , with a molar mass of approximately 396.48 g/mol.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that thiazole derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. This suggests that the compound may possess similar properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The compound has been reported to exhibit antimicrobial properties against various pathogens. A study evaluating the activity of thiazole derivatives against bacterial strains demonstrated that modifications in the structure significantly influenced their efficacy. The presence of the oxazole and thiazole rings is thought to enhance interaction with microbial targets .
Anti-inflammatory Effects
Research into related compounds has highlighted their potential anti-inflammatory effects. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests that this compound could be investigated further for its anti-inflammatory potential .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound may affect signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Potential binding to specific receptors could mediate its effects on inflammation and microbial resistance.
Case Studies
Several studies have explored the biological activities of thiazole and oxazole derivatives:
- Antioxidant Activity Study : A study involving thiazole derivatives demonstrated their ability to reduce lipid peroxidation in rat brain homogenates, indicating strong antioxidant properties .
- Antimicrobial Efficacy : Research on thiazole compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to standard antibiotics .
- Anti-inflammatory Research : In vitro studies indicated that certain thiazole compounds could significantly reduce TNF-alpha production in macrophages, suggesting potential for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
